1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a fluoropropyl group at one position and a methyl group at another, which significantly influences its chemical properties and potential applications.
This compound can be synthesized through various chemical reactions, primarily involving 3-fluoropropylamine and 5-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The synthesis often employs coupling agents and bases to facilitate the reaction under controlled conditions.
1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine is classified as an organic compound, specifically a substituted pyrazole. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, which contribute to their reactivity and biological activity.
The synthesis of 1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine typically involves:
The reaction conditions generally involve temperatures ranging from 0°C to 25°C, allowing for optimal yields while minimizing side reactions. For industrial-scale production, continuous flow reactors may be utilized to enhance efficiency and scalability.
The molecular formula of 1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine is C7H12FN3, with a molecular weight of 157.19 g/mol. The structure features a pyrazole ring with substitutions that include:
The InChI Key for this compound is VVDBJTDITSTGES-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC(=NN1CCCF)N .
1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine can participate in several types of chemical reactions:
The mechanism of action for 1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, potentially inhibiting inflammatory pathways and exhibiting anti-inflammatory effects. The precise molecular interactions depend on the context of its application in research or therapeutic settings.
Property | Data |
---|---|
Molecular Formula | C7H12FN3 |
Molecular Weight | 157.19 g/mol |
IUPAC Name | 1-(3-fluoropropyl)-5-methylpyrazol-3-amine |
InChI | InChI=1S/C7H12FN3/c1-6-5-7(9)10-11(6)4-2-3-8/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key | VVDBJTDITSTGES-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NN1CCCF)N |
These properties indicate that the compound possesses moderate stability under standard conditions but may react under specific circumstances due to its functional groups .
1-(3-Fluoropropyl)-5-methyl-1H-pyrazol-3-amine has several potential applications in scientific research:
This compound's versatility makes it an interesting subject for further research in both academic and industrial contexts.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1